molecular formula C26H19N3O4 B2543996 3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-58-8

3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2543996
CAS No.: 921775-58-8
M. Wt: 437.455
InChI Key: JJLVFOOYXXWWJF-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19N3O4 and its molecular weight is 437.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A novel method for the synthesis of heterocycles like 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which share structural similarities with the compound of interest, has been developed. These heterocycles are significant in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. The synthesis involves refluxing an equimolar mixture of reagents, including electron-rich 3,4-methylenedioxyphenol, under specific conditions to yield pure materials with varying yields. This method addresses the limitations of existing synthesis techniques, which were generally restricted to unsubstituted or single-substituted nitrogen atoms within the heterocycle framework (Osyanin et al., 2014).

Antimicrobial Activity

Mono- and disubstituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones, with structural resemblance to the compound , were synthesized and evaluated for their antimicrobial activity. The study investigated their stability in alkaline and acidic media and found that some compounds showed promising antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida tenuis. This highlights the potential of these compounds in developing new antimicrobial agents (Voskienė et al., 2011).

Optical and Electronic Properties

The study of pyridyl substituted 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides revealed their luminescent properties in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Their aggregation enhanced emission (AEE) behavior depends on solvent polarity, and they exhibit multi-stimuli responsive properties, including mechanochromic behavior. Such compounds are valuable for applications in optical materials and sensors (Srivastava et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the addition of the benzodioxol and naphthalenylmethyl groups.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "benzaldehyde", "naphthalene", "1,3-benzodioxole", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "dimethylformamide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core", "a. Dissolve 2-aminopyridine (1.0 g) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g).", "b. Add a catalytic amount of sulfuric acid and reflux the mixture for 4 hours.", "c. Cool the mixture and add water (10 mL).", "d. Extract the product with diethyl ether (3 x 10 mL) and dry over anhydrous potassium carbonate.", "e. Concentrate the product under reduced pressure to obtain the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core.", "Step 2: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. Dissolve the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core (0.5 g) in dimethylformamide (10 mL).", "b. Add sodium hydroxide (0.5 g) and 1,3-benzodioxole (0.6 g) and reflux the mixture for 2 hours.", "c. Cool the mixture and add water (10 mL).", "d. Extract the product with diethyl ether (3 x 10 mL) and dry over anhydrous potassium carbonate.", "e. Concentrate the product under reduced pressure to obtain the intermediate product.", "f. Dissolve the intermediate product in ethanol (10 mL) and add sodium acetate (0.5 g) and naphthalene (0.6 g).", "g. Reflux the mixture for 2 hours.", "h. Cool the mixture and add water (10 mL).", "i. Extract the product with diethyl ether (3 x 10 mL) and dry over anhydrous potassium carbonate.", "j. Concentrate the product under reduced pressure to obtain the final product." ] }

CAS No.

921775-58-8

Molecular Formula

C26H19N3O4

Molecular Weight

437.455

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H19N3O4/c30-25-24-21(9-4-12-27-24)28(15-19-7-3-6-18-5-1-2-8-20(18)19)26(31)29(25)14-17-10-11-22-23(13-17)33-16-32-22/h1-13H,14-16H2

InChI Key

JJLVFOOYXXWWJF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=CC6=CC=CC=C65

solubility

not available

Origin of Product

United States

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